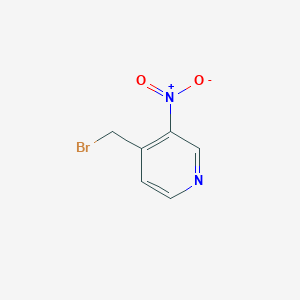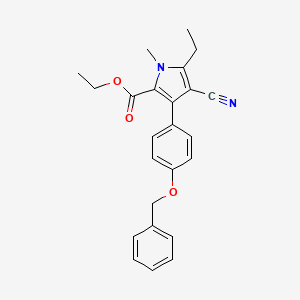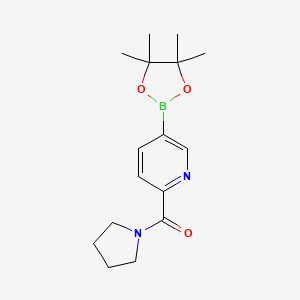![molecular formula C13H18FNO3 B1404371 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine CAS No. 873453-88-4](/img/structure/B1404371.png)
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine
Overview
Description
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, also known as FFE, is a novel compound that has recently been studied for its potential applications in scientific research. FFE is a member of the class of compounds known as fluoroalkyl ethers, which have been used in various areas of research such as drug discovery, organic chemistry, and biochemistry. FFE has a unique structure that is composed of a fluoroalkyl ether and a phenyl group. This combination of functional groups imparts FFE with unique properties that make it an attractive compound for a variety of research applications.
Scientific Research Applications
Synthesis of Fluorinated Heterocyclic Compounds :
- The use of 2-fluoroacrylic building blocks, which include compounds similar to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, facilitates the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds find applications in medicinal chemistry and materials science due to their unique properties (Shi, Wang, & Schlosser, 1996).
Photophysical and Crystallographic Studies :
- Integrated pyrazolo[1,5-a]pyrimidine–triphenylamine systems, which could potentially include similar structures to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, have been synthesized and studied for their photophysical properties. These studies are crucial for the development of materials for optical applications, including fluorescent indicators and sensors (Tigreros, Macías, & Portilla, 2021).
Development of Fluoroionophores :
- Research on fluoroionophores based on derivatives of diamine-salicylaldehyde, which could be structurally related to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, highlights their potential in detecting metal cations. These compounds can be particularly useful in bioimaging and environmental monitoring (Hong, Lin, Hsieh, & Chang, 2012).
Synthesis and Photophysical Properties of Push–Pull Chromophores :
- The study of push–pull pyrazine fluorophores, which may encompass structures like 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, reveals their significant emission solvatochromism and potential in intramolecular charge transfer applications. This research is pivotal for designing advanced materials for optoelectronic devices (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).
Future Directions
properties
IUPAC Name |
2-fluoro-4-[2-(oxan-2-yloxy)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c14-11-9-10(4-5-12(11)15)16-7-8-18-13-3-1-2-6-17-13/h4-5,9,13H,1-3,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQEBNFYKZNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)


![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)






![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
